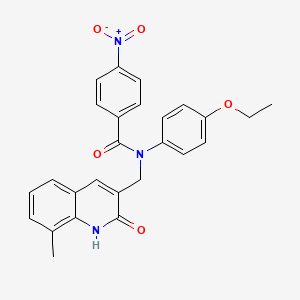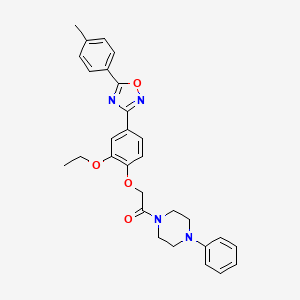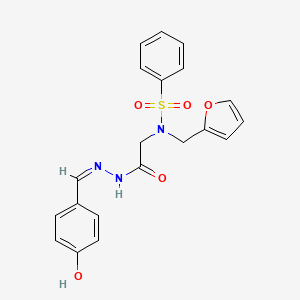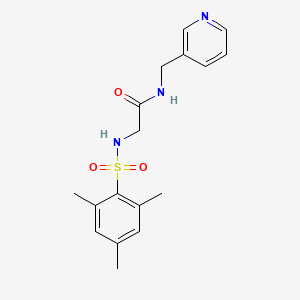
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide, also known as FPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPOP is a small molecule that belongs to the class of oxadiazoles, which are known for their diverse biological activities.
作用機序
The mechanism of action of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide involves the generation of hydroxyl radicals in the presence of hydrogen peroxide and a catalyst. These hydroxyl radicals selectively modify the solvent-accessible regions of proteins, resulting in the oxidation of amino acid residues. The modified residues can then be identified and quantified using mass spectrometry.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological properties of proteins. Studies have demonstrated that this compound does not significantly alter the secondary structure or stability of proteins. Additionally, this compound has been shown to have minimal effects on the enzymatic activity of proteins.
実験室実験の利点と制限
One of the primary advantages of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide is its selectivity for solvent-accessible regions of proteins. This selectivity allows for the identification of protein-protein and protein-ligand interactions with high accuracy. Additionally, this compound is a relatively simple and cost-effective method for studying protein structure and dynamics. However, this compound has limitations, including the potential for non-specific oxidation of amino acid residues and the need for specialized equipment, such as mass spectrometry.
将来の方向性
For the study of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide include the development of new catalysts and the use of this compound in drug discovery.
合成法
The synthesis of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide involves the reaction of 2-fluorobenzoyl chloride with 3-amino-5-nitrobenzoic acid in the presence of triethylamine and triphosgene. The resulting intermediate is then reacted with 1,2,4-oxadiazole-5-carboxylic acid to yield this compound. This method has been optimized to produce high yields and purity of this compound.
科学的研究の応用
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide has been extensively studied for its potential applications in various scientific fields, including biochemistry, biophysics, and pharmacology. One of the primary research applications of this compound is in the study of protein structure and dynamics. This compound can selectively modify the solvent-accessible regions of proteins, which allows for the identification of protein-protein and protein-ligand interactions. Additionally, this compound can be used to study the conformational changes in proteins upon ligand binding, which is crucial for drug discovery.
特性
IUPAC Name |
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O4/c18-14-7-2-1-6-13(14)17-20-16(26-21-17)9-8-15(23)19-11-4-3-5-12(10-11)22(24)25/h1-7,10H,8-9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXVJABSENCVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716443.png)
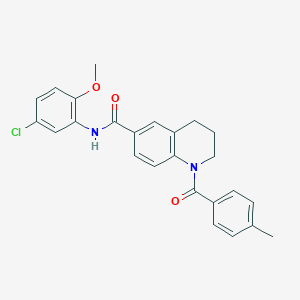
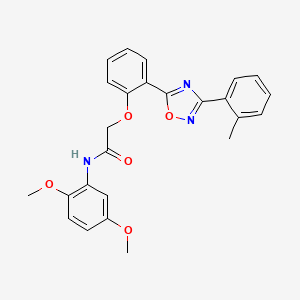
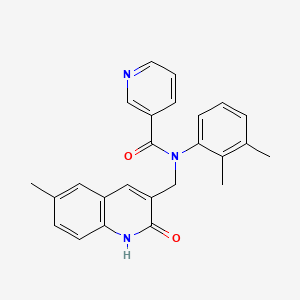
![butyl 4-{5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate](/img/structure/B7716469.png)
